(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol, with the molecular formula and a molecular weight of 153.18 g/mol, is a compound classified under isoxazole derivatives. This compound exhibits potential pharmacological activities, particularly in the realm of anticonvulsant and neuroprotective effects. The InChI key for this compound is ATQYGVCVGUFDOG-UHFFFAOYSA-N, and it is cataloged under the CAS number 1363210-25-6 .
The synthesis of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol has been explored through various methodologies. One notable approach involves the reaction of β-diketones with hydroxylamine in an ionic liquid medium, which facilitates the formation of isoxazole derivatives with high yields . Furthermore, studies have demonstrated that lipophilic diaromatic derivatives of related compounds can be synthesized and evaluated for their pharmacological activities, indicating their ability to cross the blood-brain barrier and exhibit GABA uptake inhibition.
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol participates in various chemical reactions typical for isoxazole derivatives. These include:
Research has indicated that related compounds exhibit significant electrophilic reactivity, which can be leveraged in organic synthesis to create complex molecular architectures.
The mechanism of action for (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol primarily revolves around its interaction with neurotransmitter systems. It has been shown to act as a GABA uptake inhibitor, which enhances GABAergic transmission in the central nervous system. This mechanism is crucial for its potential anticonvulsant activity.
Relevant studies have highlighted the importance of understanding these properties for both synthetic applications and biological evaluations .
The applications of (4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol are primarily found in medicinal chemistry. Its potential uses include:
Recent studies have focused on synthesizing derivatives to enhance these properties further and evaluate their efficacy in various biological assays .
Isoxazole-containing compounds represent a privileged scaffold in medicinal chemistry, with natural and synthetic derivatives demonstrating broad bioactivity. Benzisoxazole derivatives have evolved significantly since their early exploration, becoming key structural components in antipsychotics, antibiotics, and anticonvulsants. The inherent stability of the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—combined with its ability to engage in diverse molecular interactions, underpins its pharmaceutical value . Recent reviews highlight the progression of isoxazole hybrids into clinical candidates, particularly for anti-infective and anticancer applications, validating continued investment in this chemotype [6]. The partially saturated variant, tetrahydrobenzoisoxazole, offers distinct conformational constraints and reduced planarity that can enhance target selectivity—a property leveraged in developing kinase inhibitors and molecular chaperone modulators.
(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol (CAS: 893638-91-0; MW: 153.18 g/mol) features a fused bicyclic system where the isoxazole ring is annulated to a partially saturated benzene ring. This architecture imposes significant three-dimensional character compared to planar aromatic isoxazoles. Key structural parameters include:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8